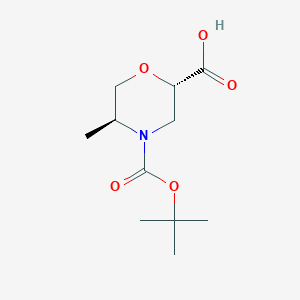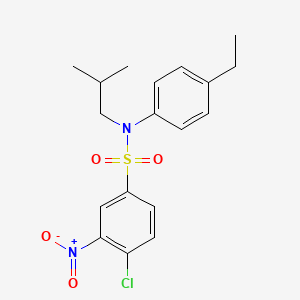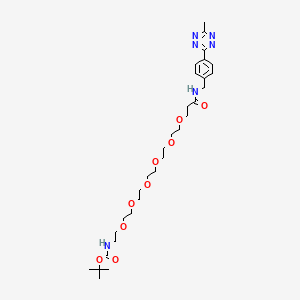
Methyltetrazine-amino-PEG6-CH2CH2NHBoc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG6-CH2CH2NHBoc is a compound that serves as a polyethylene glycol (PEG) linker containing a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and bioorthogonal chemistry applications due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves multiple steps, starting with the preparation of the methyltetrazine group and its subsequent attachment to the PEG linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis and cGMP manufacturing practices are often employed to meet the specific requirements of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG6-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with carboxylic acids and activated esters.
Substitution Reactions: The protected amino group can be deprotected and further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, activated esters, and deprotecting agents. The reactions are typically carried out under mild conditions to preserve the integrity of the PEG linker and the methyltetrazine group.
Major Products Formed
The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives, which are used in a wide range of scientific applications.
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG6-CH2CH2NHBoc has numerous applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in bioorthogonal chemistry for labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of Methyltetrazine-amino-PEG6-CH2CH2NHBoc involves its reactivity with carboxylic acids and activated esters via click chemistry. The methyltetrazine group undergoes an inverse electron demand Diels-Alder reaction, forming stable covalent bonds with the target molecules. This reactivity allows for precise and efficient bioconjugation and labeling of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-PEG6-amine: A similar compound with a primary amine functional group.
Methyltetrazine-amine hydrochloride: Another tetrazine compound used for bioconjugation.
Uniqueness
Methyltetrazine-amino-PEG6-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a protected amino group, which provides versatility in bioconjugation and bioorthogonal chemistry applications. Its PEG linker enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C30H48N6O9 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H48N6O9/c1-24-33-35-28(36-34-24)26-7-5-25(6-8-26)23-32-27(37)9-11-39-13-15-41-17-19-43-21-22-44-20-18-42-16-14-40-12-10-31-29(38)45-30(2,3)4/h5-8H,9-23H2,1-4H3,(H,31,38)(H,32,37) |
Clave InChI |
SEEXCWADSNKWLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


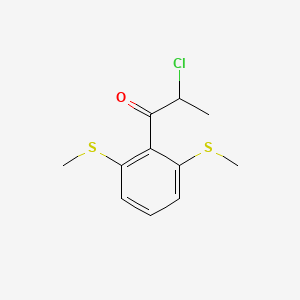
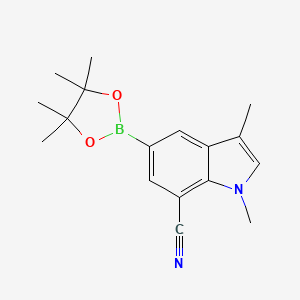
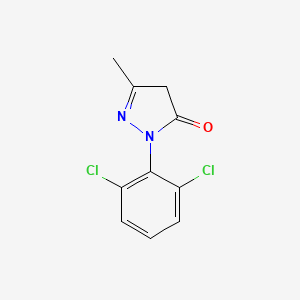
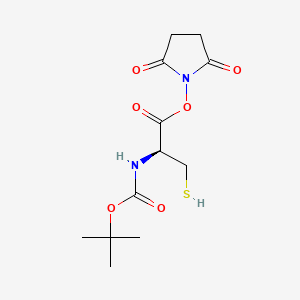
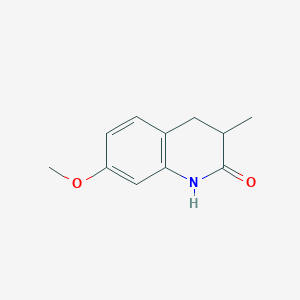
![(S)-3-Boc-4-[(3-indolyl)methyl]-2,2-dimethyloxazolidine](/img/structure/B14046918.png)


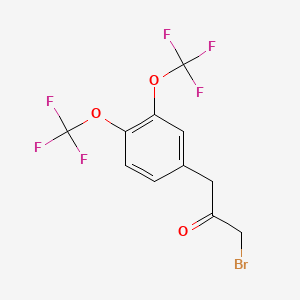


![3-(5-Carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B14046954.png)
